2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide is a complex organic compound with a unique structure that combines purine and acetamide functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide typically involves multi-step organic reactionsThe final steps involve the coupling of the purine derivative with the acetamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. Additionally, it can form stable complexes with nucleic acids, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with a similar purine structure but different functional groups.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate hydrochloride: Another purine derivative with distinct chemical properties.
Uniqueness
2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide is unique due to its combination of purine and acetamide functionalities, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17F3N8O4S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]acetamide |
InChI |
InChI=1S/C17H17F3N8O4S/c18-17(19,20)8-2-3-9(10(6-8)28(31)32)22-4-1-5-23-11(29)7-33-16-24-12-13(26-16)25-15(21)27-14(12)30/h2-3,6,22H,1,4-5,7H2,(H,23,29)(H4,21,24,25,26,27,30) |
InChI Key |
LXKDFINYYNXWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCNC(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.